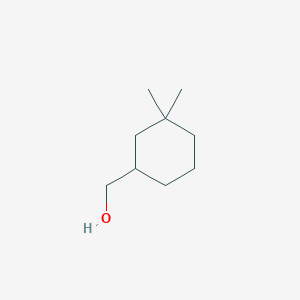

(3,3-Dimethylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZDBRGSBDTGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554758 | |

| Record name | (3,3-Dimethylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102369-67-5 | |

| Record name | 3,3-Dimethylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102369-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,3-Dimethylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Relevance of Cyclohexylmethanol Derivatives in Organic Chemistry

Cyclohexylmethanol and its derivatives are significant building blocks in organic synthesis. The cyclohexane (B81311) ring provides a versatile scaffold that can be functionalized in numerous ways, leading to a wide array of molecular architectures with diverse properties. The presence of the hydroxymethyl group offers a reactive handle for further chemical transformations, including oxidation, esterification, and etherification.

In contemporary organic chemistry, cyclohexylmethanol derivatives are of particular interest in several areas:

Fragrance and Flavors: Many esters and ethers of substituted cyclohexanemethanols are known for their characteristic scents, often described as floral, woody, or fruity. This has led to their widespread use in the perfume and cosmetics industries.

Polymer Chemistry: The rigid and bulky nature of the substituted cyclohexane ring can impart desirable properties such as thermal stability and mechanical strength to polymers. Cyclohexylmethanol derivatives can be incorporated into polyester (B1180765) or polyurethane chains.

Pharmaceutical Research: The cyclohexyl ring is a common motif in many biologically active molecules. While research on the pharmaceutical applications of (3,3-Dimethylcyclohexyl)methanol itself is limited, the broader class of cyclohexylmethanol derivatives has been explored for potential therapeutic uses.

The gem-dimethyl substitution at the 3-position of the cyclohexane ring in this compound introduces specific steric and conformational constraints that influence its reactivity and the properties of its derivatives. This substitution pattern can lock the cyclohexane ring in a particular conformation, which can be advantageous in the design of molecules with specific three-dimensional structures.

Foundational Research Trajectories for 3,3 Dimethylcyclohexyl Methanol Systems

Precursor-Based Synthetic Pathways

The construction of the this compound framework often relies on the strategic use of key precursors that already contain the core carbocyclic ring or can be readily transformed into it.

Synthesis Utilizing 3,3-Dimethylcyclohexanone as a Key Intermediate

A primary and efficient route to this compound involves the reduction of the corresponding ketone, 3,3-Dimethylcyclohexanone. This ketone serves as a versatile intermediate that can be synthesized through various methods and subsequently converted to the target alcohol.

The reduction of 3,3-Dimethylcyclohexanone to this compound can be achieved using a variety of reducing agents. A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent such as ethanol (B145695) (EtOH). This reaction proceeds with high yield and selectivity, providing a straightforward pathway to the desired alcohol.

Table 1: Reduction of 3,3-Dimethylcyclohexanone

| Starting Material | Reagent | Product |

|---|---|---|

| 3,3-Dimethylcyclohexanone | NaBH₄/EtOH | This compound |

Derivatization from Dimedone and Related Cycloalkanediones

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a readily available and widely used precursor for the synthesis of 3,3-dimethylcyclohexane derivatives. libretexts.org The synthesis of 3,3-Dimethylcyclohexanone from dimedone can be accomplished through a catalytic hydrogenation process. Current time information in Bangalore, IN. This transformation typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. mnstate.edulibretexts.org The reaction is usually carried out in a suitable solvent like methanol (B129727) at elevated temperatures and pressures to achieve high conversion and selectivity. libretexts.org

Table 2: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

| Starting Material | Reagents/Catalyst | Product |

|---|---|---|

| Dimedone | H₂, Pd/C | 3,3-Dimethylcyclohexanone |

Strategic Cyclization Approaches for the 3,3-Dimethylcyclohexane Ring System

While the use of pre-existing cyclohexane (B81311) rings is common, the de novo construction of the 3,3-dimethylcyclohexane ring system can be achieved through powerful cyclization reactions. These methods offer the flexibility to introduce the gem-dimethyl group at a specific position during the ring formation.

One of the most notable methods for forming six-membered rings is the Robinson annulation . wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com In a hypothetical approach to a 3,3-dimethylcyclohexane precursor, a suitable acyclic diketone could be designed to undergo cyclization, positioning the gem-dimethyl group as desired. For instance, the reaction of a Michael acceptor with an enolate derived from a ketone containing a gem-dimethyl group at the appropriate position could lead to a 1,5-diketone intermediate, which would then cyclize via an intramolecular aldol reaction to form the six-membered ring. libretexts.orglibretexts.org

Another powerful strategy is the intramolecular aldol condensation of a suitably substituted acyclic dicarbonyl compound. chemistrysteps.comyoutube.comlibretexts.orgpressbooks.pub A 1,5-diketone or a related dicarbonyl compound bearing a gem-dimethyl group at the 3-position relative to one carbonyl group could be synthesized and then subjected to base- or acid-catalyzed cyclization to afford a cyclohexenone intermediate. Subsequent reduction of the double bond and the ketone would yield this compound.

The Diels-Alder reaction , a [4+2] cycloaddition, provides another avenue for the construction of cyclohexene (B86901) rings, which can be further functionalized. sigmaaldrich.commasterorganicchemistry.comcaltech.eduyoutube.com A diene bearing a gem-dimethyl group could react with a suitable dienophile to form a cyclohexene derivative with the desired substitution pattern. Subsequent transformations would then lead to the target molecule.

Functional Group Transformations and Interconversions in Synthesis

Once the 3,3-dimethylcyclohexane core is established, various functional group transformations can be employed to synthesize a range of derivatives, including amines and carboxylic acids, and to build more complex structures through carbon-carbon bond formation.

Amination and Carboxylation Protocols for Cyclohexane Derivatives

The introduction of nitrogen and carboxyl groups onto the 3,3-dimethylcyclohexane ring expands the synthetic utility of this scaffold.

Amination: The synthesis of 3,3-Dimethylcyclohexan-1-amine can be achieved through several methods. One common approach is the reductive amination of 3,3-Dimethylcyclohexanone. This reaction involves treating the ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas over a metal catalyst.

Carboxylation: 3,3-Dimethylcyclohexane-1-carboxylic acid can be prepared through various carboxylation protocols. One method involves the reaction of a Grignard reagent derived from a 1-halo-3,3-dimethylcyclohexane with carbon dioxide, followed by an acidic workup. chemistrysteps.com

Table 3: Functionalization of the 3,3-Dimethylcyclohexane Ring

| Starting Material | Reagents | Product |

|---|---|---|

| 3,3-Dimethylcyclohexanone | NH₃, H₂, Catalyst | 3,3-Dimethylcyclohexan-1-amine |

| 1-Bromo-3,3-dimethylcyclohexane | Mg, then CO₂, then H₃O⁺ | 3,3-Dimethylcyclohexane-1-carboxylic acid |

Application of Grignard Reagents in C-C Bond Formation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their reaction with 3,3-Dimethylcyclohexanone provides a versatile route to a variety of derivatives.

The addition of an alkyl or aryl Grignard reagent (R-MgX) to 3,3-Dimethylcyclohexanone results in the formation of a tertiary alcohol after acidic workup. This reaction allows for the introduction of a wide range of substituents at the 1-position of the cyclohexane ring.

Furthermore, as mentioned in the carboxylation section, the Grignard reagent derived from a halo-substituted 3,3-dimethylcyclohexane can react with carbon dioxide to introduce a carboxylic acid group. chemistrysteps.com This transformation is a classic example of using Grignard reagents to form C-C bonds with an electrophilic carbon source.

Table 4: Grignard Reactions with 3,3-Dimethylcyclohexanone

| Starting Material | Grignard Reagent | Product (after workup) |

|---|---|---|

| 3,3-Dimethylcyclohexanone | CH₃MgBr | 1,3,3-Trimethylcyclohexan-1-ol |

| 3,3-Dimethylcyclohexanone | PhMgBr | 1-Phenyl-3,3-dimethylcyclohexan-1-ol |

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle for synthesizing a range of derivatives through esterification and etherification.

Esterification: Esters of this compound and its analogues, such as α,3,3-trimethylcyclohexane methanol, are particularly valuable in the fragrance industry. google.com Common methods include the Fischer esterification, where the alcohol is reacted with a carboxylic acid under acidic catalysis. masterorganicchemistry.com For instance, the reaction with acetic acid yields 1-(3,3-dimethylcyclohexyl)ethyl acetate, and reaction with formic acid produces the corresponding formate ester. nih.govnih.gov Another approach involves the reaction with acid chlorides or anhydrides in the presence of a base. A notable derivative is the methyl carbonate of α,3,3-trimethyl cyclohexane methanol, which can be synthesized by reacting the corresponding formate ester with dimethyl carbonate in the presence of an alkali metal alkoxide catalyst like sodium methoxide. google.com

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. A more direct route is the acid-catalyzed dehydration. While the dehydration of secondary alcohols can be complex and lead to elimination byproducts, under controlled conditions, it can yield symmetrical ethers. byjus.com For example, intermolecular dehydration of an alcohol like ethanol can yield diethyl ether. byjus.com Similarly, acid-catalyzed dehydration of methanol is a primary industrial route to dimethyl ether (DME), often using solid-acid catalysts like γ-alumina. mdpi.com The mechanism involves the protonation of one alcohol molecule, which is then attacked by a second alcohol molecule in an Sₙ2 reaction. byjus.com

Catalytic Hydrogenation Techniques for Ring and Functional Group Modification

Catalytic hydrogenation is a fundamental technique for modifying unsaturated precursors to this compound or its derivatives. libretexts.org While the cyclohexane ring of the target compound is already saturated, hydrogenation is crucial for synthesizing it from aromatic precursors or for modifying derivatives that contain reducible functional groups.

The process involves the addition of hydrogen (H₂) across double or triple bonds in the presence of a metal catalyst. libretexts.org Commonly used catalysts include platinum (as PtO₂, Adams' catalyst), palladium (often on a carbon support, Pd/C), and nickel (as Raney nickel). libretexts.org The reaction is typically heterogeneous, with the reactants in a liquid or gas phase and the catalyst as a solid. libretexts.org

For example, a precursor like 3,3-dimethylcyclohexene-1-methanol could be hydrogenated to this compound. Similarly, the hydrogenation of ester derivatives, such as cyclohexyl acetate to cyclohexanol, can be achieved with high conversion and selectivity using specific catalyst systems like copper-zirconium (Cu-Zr) catalysts. rsc.org The hydrogenation of a benzene (B151609) ring to a cyclohexane ring requires more forceful conditions, such as high pressure and temperature, due to the stability imparted by aromaticity. jove.com

| Substrate Type | Catalyst | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Alkene (C=C) | PtO₂, Pd/C, Raney Ni | Low Pressure, Room Temp. | Alkane | Standard, highly efficient reduction of double bonds. | libretexts.org |

| Benzene Ring | Nickel (Ni) | 100 atm, 150 °C | Cyclohexane Ring | Requires extreme conditions due to aromatic stability. | jove.com |

| Cyclohexyl Acetate (Ester) | Cu-Zr (sol-gel prepared) | 3 MPa H₂, 250 °C | Cyclohexanol | Achieved 97.4% conversion and 95.5% selectivity. | rsc.org |

Ethynylation Reactions for Alkyne Introduction

Ethynylation is a powerful carbon-carbon bond-forming reaction used to introduce an alkyne functional group. In the context of synthesizing derivatives of this compound, this reaction would typically be performed on a carbonyl precursor, such as 3,3-dimethylcyclohexanecarbaldehyde or 3,3-dimethylcyclohexanone.

The reaction involves the nucleophilic attack of a metal acetylide, most commonly generated from acetylene (B1199291), on the electrophilic carbonyl carbon. This process, pioneered by Walter Reppe, often utilizes copper-based catalysts, where cuprous acetylide (Cu₂C₂) is considered the active species. researchgate.net The reaction yields a propargyl alcohol derivative. For industrial-scale reactions, such as the synthesis of 1,4-butynediol from formaldehyde (B43269) and acetylene, the process is typically carried out in an aqueous slurry at temperatures between 80-120°C and low acetylene partial pressures. researchgate.netgoogle.com The pH of the reaction medium is often controlled to be in the range of 3 to 10. google.com

Selective Reduction of Carbonyl Functional Groups

The synthesis of this compound itself relies on the reduction of a corresponding carbonyl compound, such as 3,3-dimethylcyclohexanecarboxylic acid or 3,3-dimethylcyclohexanecarbaldehyde. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting other parts of the molecule.

Complex metal hydrides are the most common reagents for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids, esters, aldehydes, and ketones to the corresponding primary or secondary alcohols. liverpool.ac.ukwikipedia.org However, its high reactivity can lead to a lack of chemoselectivity. Sodium borohydride (NaBH₄) is a milder and more selective reagent, typically used for the reduction of aldehydes and ketones, while being unreactive towards esters and carboxylic acids under standard conditions. wikipedia.orgrsc.org For the reduction of an acid chloride to an aldehyde without further reduction to the alcohol, a sterically hindered reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures is often employed. wikipedia.org

| Reducing Agent | Carboxylic Acid | Ester | Aldehyde | Ketone | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | No Reaction | No Reaction | Reduced | Reduced | wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced | Reduced | Reduced | Reduced | liverpool.ac.uk |

| Diisobutylaluminium Hydride (DIBAL-H) | Reduced | Reduced to Aldehyde | Reduced | Reduced | wikipedia.org |

Dehydration Reactions of Alcohol Precursors

The dehydration of this compound is a key reaction for producing the corresponding alkenes, which are themselves valuable synthetic intermediates. This elimination reaction is typically acid-catalyzed. The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). A base (which can be a water molecule or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

For alcohols on a cyclohexane ring, the stereochemistry of the elimination is crucial. The E2 elimination mechanism, which is common for secondary and tertiary alcohols, requires a specific spatial arrangement of the departing proton and the leaving group. They must be in an anti-periplanar conformation. youtube.com In a cyclohexane chair conformation, this translates to a requirement that both the leaving group and the proton on the adjacent carbon must be in axial positions. youtube.com If the hydroxyl group (after protonation) is in an equatorial position, the molecule must first undergo a ring flip to an alternative chair conformation where the group is axial for the E2 reaction to proceed efficiently. youtube.comyoutube.com

Stereoselective Synthesis and Enantiomeric Purity Control

Achieving high enantiomeric purity is a significant challenge in modern organic synthesis. For chiral molecules like derivatives of this compound, stereoselective methods are essential for producing a single enantiomer.

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, making it highly relevant for the synthesis of cyclohexyl systems. mdpi.com It is a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.com When applied in an asymmetric fashion, it can generate multiple stereocenters with high control, providing access to enantiomerically enriched precursors for complex molecules. nih.govlibretexts.org

The key to enantioselectivity is the use of a chiral catalyst. These catalysts can be chiral Lewis acids or chiral organocatalysts. libretexts.orgprinceton.edu Chiral Lewis acids, often complexes of metals like copper(II) or titanium(IV) with chiral ligands such as BINOL or BOX, activate the dienophile towards reaction and create a chiral environment that directs the approach of the diene. libretexts.orgnih.gov For example, chiral oxazaborolidine catalysts have been used effectively in the Diels-Alder reactions of β-fluoromethylacrylates to yield fluoromethylated cyclohexenes as nearly pure enantiomers. nih.gov

Organocatalysis offers a metal-free alternative. Chiral amines can form chiral iminium ions with α,β-unsaturated aldehydes or ketones, which then undergo highly enantioselective Diels-Alder reactions. princeton.edu Another strategy employs hydrogen-bond-mediated catalysis, where a chiral molecule, such as α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), acts as a Brønsted acid to activate the dienophile, achieving enantioselectivities up to 92% enantiomeric excess. nih.gov

| Catalyst Type | Example Catalyst | Reactants | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Hydrogen-Bonding Organocatalyst | TADDOL | Aminosiloxydienes + Acroleins | Up to 92% | nih.gov |

| Chiral Lewis Acid | Chiral Oxazaborolidine | Diene + β-Fluoromethylacrylates | High (nearly pure enantiomers) | nih.gov |

| Iminium Ion Organocatalyst | Chiral Imidazolidinones | Dienes + α,β-Unsaturated Ketones | 85-98% | princeton.edu |

| Chiral Lewis Acid | BINOL/Diimine/Zn Complex | Danishefsky's Diene + Benzaldehyde | Excellent | libretexts.org |

Chiral Resolution Methods for Enantiomer Separation

Chiral resolution is a crucial technique for the separation of enantiomers from a racemic mixture. For alcohols like this compound, several methods can be employed, primarily involving the formation of diastereomers or enzymatic kinetic resolution.

One of the most established methods is the crystallization of diastereomeric salts . wikipedia.org This process involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org For an alcohol, this would typically involve esterification with a chiral carboxylic acid. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the alcohol. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions.

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. nih.gov This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For a racemic alcohol, this could involve an acylation reaction. For instance, lipase (B570770) from Candida antarctica (CALB) is a widely used enzyme for the kinetic resolution of secondary alcohols. nih.gov The reaction would proceed until approximately 50% conversion, at which point the mixture would contain one enantiomer of the alcohol and the ester of the other enantiomer. These can then be separated by standard chromatographic techniques. The enantiomeric excess of both the remaining alcohol and the produced ester can be very high, often exceeding 95%. nih.gov While specific studies on the enzymatic resolution of this compound are not extensively documented, the principles have been successfully applied to a wide range of other primary and secondary alcohols. nih.govnih.gov

Below is an interactive table summarizing common chiral resolution methods applicable to alcohols:

| Resolution Method | Principle | Key Considerations | Typical Resolving Agents/Enzymes |

| Diastereomeric Crystallization | Formation of diastereomeric esters with a chiral acid, followed by separation via crystallization due to different solubilities. | Choice of resolving agent, solvent, and crystallization temperature are critical for successful separation. | (R)- or (S)-Mandelic acid, Tartaric acid derivatives, Camphorsulfonic acid |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., acylation) of one enantiomer in a racemic mixture, allowing for separation of the reacted and unreacted enantiomers. | Enzyme selection, reaction medium (aqueous or organic), and acyl donor are key parameters. High enantioselectivity (E-value) is desired. | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Candida rugosa lipase (CRL) |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). | Selection of the appropriate chiral column and mobile phase is crucial. Can be used for both analytical and preparative scale separations. | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type CSPs |

Influence of Chiral Catalysts and Auxiliaries on Stereoselectivity

Asymmetric synthesis, which aims to create a specific stereoisomer from a prochiral substrate, is often a more efficient approach than chiral resolution as it can theoretically yield 100% of the desired enantiomer. wikipedia.org This is achieved through the use of chiral catalysts or chiral auxiliaries.

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product without being consumed in the process. For the synthesis of a chiral alcohol like (3,T3-Dimethylcyclohexyl)methanol, a key strategy would be the asymmetric hydrogenation of a corresponding unsaturated precursor, such as an alkene or a ketone. Chiral iridium catalysts have been shown to be highly effective for the hydrogenation of unfunctionalized, purely alkyl-substituted olefins, which could be applicable to a precursor of this compound. nih.gov Similarly, ruthenium-based catalysts are renowned for their ability to hydrogenate ketones to alcohols with high enantioselectivity. youtube.com The catalyst, containing a chiral ligand, creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For instance, a prochiral cyclohexenone derivative could be reacted with a chiral auxiliary to form a chiral enamine or enolate. Subsequent reduction of the double bond or reaction at a different position would be directed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer preferentially. The final step would be the removal of the auxiliary to yield the enantiomerically enriched product.

The following table presents examples of how chiral catalysts could hypothetically be applied to synthesize chiral derivatives of 3,3-dimethylcyclohexane.

| Reaction Type | Precursor | Chiral Catalyst System | Potential Product Stereochemistry |

| Asymmetric Hydrogenation | 3,3-Dimethylcyclohex-1-enecarbaldehyde | Chiral Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) | Enantiomerically enriched this compound |

| Asymmetric Ketone Reduction | 3,3-Dimethylcyclohexanone | Chiral Ruthenium complex (e.g., Ru-BINAP) with a hydrogen source | Enantiomerically enriched 3,3-Dimethylcyclohexanol |

| Asymmetric Michael Addition | 3,3-Dimethylcyclohexenone | Chiral organocatalyst (e.g., a proline derivative) with a suitable nucleophile | Diastereomerically and enantiomerically enriched substituted cyclohexanone (B45756) |

Photochemical Synthesis Routes to this compound Analogs

Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures that are often difficult to achieve through traditional thermal reactions. These light-induced transformations can create highly reactive intermediates, enabling novel bond formations.

The Photo-Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS) reaction is a powerful photochemical method for the construction of complex molecules. This reaction typically involves the single electron transfer (SET) from an olefin to an excited-state photosensitizer, often in the presence of a nucleophile. The resulting radical cation of the olefin can then react with the nucleophile, and the subsequent radical can undergo further transformations, including addition to an aromatic ring.

A study involving the Photo-NOCAS reaction of monoterpenes, which share the cyclohexene structural motif with potential precursors to this compound analogs, provides valuable insights. cdnsciencepub.com In this research, the irradiation of a solution containing 1,4-dicyanobenzene (as the photosensitizer), a biphenyl (B1667301) co-donor, and (R)-(+)-limonene in a methanol-acetonitrile solvent mixture led to the formation of several 1:1:1 adducts of methanol, limonene, and 1,4-dicyanobenzene. cdnsciencepub.com The reaction proceeds via the radical cation of limonene, which is then attacked by the methanol nucleophile. The resulting radical then adds to the dicyanobenzene, followed by rearomatization to yield the final products. cdnsciencepub.com

This methodology could be conceptually extended to synthesize analogs of this compound. For example, a 3,3-dimethylcyclohexene derivative could serve as the olefin component. In the presence of a suitable photosensitizer, a nucleophile (such as methanol or water to introduce a hydroxyl group), and an aromatic acceptor, a variety of functionalized (3,3-Dimethylcyclohexyl) derivatives could be synthesized. The regioselectivity and stereoselectivity of such a reaction would be of significant interest, potentially leading to novel analogs with unique substitution patterns.

Chemical Reactivity and Transformation Pathways of 3,3 Dimethylcyclohexyl Methanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of (3,3-dimethylcyclohexyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents in an aqueous environment will typically lead to the formation of the corresponding carboxylic acid.

A classic and effective method for this transformation is the Jones oxidation. This reaction employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgalfa-chemistry.com When this compound is treated with the Jones reagent, it undergoes a rapid and exothermic oxidation. The reaction proceeds through an intermediate aldehyde, 3,3-dimethylcyclohexanecarbaldehyde, which is further oxidized in the aqueous acidic medium to the more stable 3,3-dimethylcyclohexanecarboxylic acid. adichemistry.com The mechanism involves the formation of a chromate (B82759) ester, followed by elimination to give the carbonyl compound. alfa-chemistry.com The presence of water is crucial for the subsequent hydration of the intermediate aldehyde, which facilitates its oxidation to the carboxylic acid. adichemistry.com

| Reagent System | Substrate | Product | Reaction Type |

| CrO₃ / H₂SO₄ / Acetone | This compound | 3,3-Dimethylcyclohexanecarboxylic acid | Oxidation |

This table illustrates a typical oxidation reaction of this compound.

Reduction Reactions of Carboxylic Acid and Related Functional Groups to Alcohols

The synthesis of this compound is commonly achieved through the reduction of its corresponding carboxylic acid, 3,3-dimethylcyclohexanecarboxylic acid, or its ester derivatives. Due to the relatively low reactivity of carboxylic acids and esters towards reduction, a powerful reducing agent is required.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.combyjus.com Unlike milder reagents such as sodium borohydride (B1222165), LiAlH₄ is strong enough to reduce carboxylic acids directly to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the nucleophilic addition of hydride ions from the AlH₃ species to the carbonyl carbon. stackexchange.com A subsequent workup with an aqueous acid is necessary to protonate the resulting alkoxide and liberate the primary alcohol, this compound. ucalgary.ca

| Reagent System | Starting Material | Product | Reaction Type |

| 1. LiAlH₄ / THF 2. H₃O⁺ workup | 3,3-Dimethylcyclohexanecarboxylic acid | This compound | Reduction |

This table outlines the reduction of the corresponding carboxylic acid to produce this compound.

Nucleophilic Substitution Reactions Involving this compound

The hydroxyl group of this compound is a poor leaving group. For nucleophilic substitution to occur, it must first be converted into a better leaving group, for instance, by protonation with a strong acid to form an oxonium ion or by conversion to a sulfonate ester or a halide.

However, the structure of this compound imposes significant steric constraints on substitution reactions at the α-carbon. The carbon atom adjacent to the CH₂OH group is a quaternary center, creating a sterically hindered environment analogous to that of neopentyl systems. masterorganicchemistry.com

Consequently, Sₙ2 reactions are extremely slow. The backside attack required for the Sₙ2 mechanism is sterically blocked by the bulky 3,3-dimethylcyclohexyl group. masterorganicchemistry.comlibretexts.org Even with a strong nucleophile, the rate of an Sₙ2 reaction on a neopentyl-like substrate is dramatically reduced compared to less hindered primary substrates. masterorganicchemistry.com

Sₙ1 reactions are also disfavored. Although the substrate is primary, which typically does not undergo Sₙ1 reactions, the formation of a primary carbocation is highly unstable. While a 1,2-hydride or methyl shift could theoretically lead to a more stable tertiary carbocation, the initial step of forming the primary carbocation is energetically very unfavorable. Therefore, nucleophilic substitution reactions on this compound are generally sluggish and often require harsh conditions, which may lead to competing elimination or rearrangement pathways. quora.comyoutube.com

| Reaction Type | Substrate System | Reactivity | Rationale |

| Sₙ2 | (3,3-Dimethylcyclohexyl)methyl halide | Very Low | Severe steric hindrance from the adjacent quaternary carbon (neopentyl-like structure) blocks backside attack. |

| Sₙ1 | This compound (with acid) | Low | Formation of a highly unstable primary carbocation. Rearrangement is possible but the initial step is a high energy barrier. |

This table summarizes the reactivity of this compound derivatives in nucleophilic substitution reactions.

Intramolecular Rearrangement Reactions (e.g., Rupe Rearrangement)

While this compound itself does not undergo the Rupe rearrangement, a closely related derivative can be synthesized to illustrate this transformation. The Rupe rearrangement is the acid-catalyzed isomerization of tertiary α-ethynyl alcohols to α,β-unsaturated ketones.

To generate a suitable substrate, one could start with 3,3-dimethylcyclohexanone. Treatment of this ketone with a metal acetylide (e.g., sodium acetylide) would produce 1-ethynyl-3,3-dimethylcyclohexan-1-ol. When this tertiary α-ethynyl alcohol is treated with a strong acid, such as formic or sulfuric acid, it undergoes rearrangement. The reaction is initiated by the protonation of the hydroxyl group, followed by its elimination as water to form a propargyl cation. This cation then rearranges, and after tautomerization, yields an α,β-unsaturated ketone. This specific transformation is known as the Rupe rearrangement.

Impact of Geminal Dimethyl Substitution on Cyclohexane (B81311) Ring Reactivity

The presence of the gem-dimethyl group at the C3 position of the cyclohexane ring has a significant influence on the molecule's reactivity, a phenomenon often described by the Thorpe-Ingold effect or gem-dimethyl effect. This effect generally favors ring-closing reactions and influences the conformational preferences of the ring.

The Thorpe-Ingold effect posits that the presence of bulky geminal substituents decreases the internal bond angle between the other two substituents on that carbon. Current time information in Bangalore, IN.researchgate.net This angle compression can bring the reactive ends of a chain closer together, thus accelerating intramolecular cyclization reactions. While this compound is already cyclic, this principle affects the conformational equilibrium of the ring and any reactions where ring geometry is critical.

Furthermore, the gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring. It can lock the ring into a specific chair conformation and influence the orientation of substituents on other parts of the ring. This can lead to an increase in the rate of certain reactions by reducing the entropic cost of achieving the necessary transition state geometry. alfa-chemistry.com For example, in intramolecular reactions involving the methanolic side chain and another substituent on the ring, the gem-dimethyl group would pre-organize the molecule into a more reactive conformation, thereby increasing the reaction rate.

Catalytic Transformations of this compound and its Derivatives

The alcohol functionality of this compound and its derivatives can be targeted in various catalytic transformations to yield a range of valuable products. These reactions often employ transition metal catalysts and offer high efficiency and selectivity.

One important class of reactions is catalytic dehydrogenation. Using a ruthenium-based catalyst, for example, this compound can be dehydrogenated to form the corresponding aldehyde, 3,3-dimethylcyclohexanecarbaldehyde, and hydrogen gas. organic-chemistry.org This process is an atom-economical alternative to using stoichiometric oxidants.

Another potential transformation is catalytic transfer hydrogenation, where the alcohol serves as a hydrogen source to reduce other functional groups. tu-chemnitz.deresearchgate.net For instance, in the presence of a suitable catalyst, this compound could reduce unsaturated compounds like alkenes or imines.

Catalytic dehydration can lead to the formation of ethers. For example, the acid-catalyzed intermolecular dehydration of two molecules of this compound would yield bis(3,3-dimethylcyclohexyl)methyl ether. Various solid acid catalysts, such as γ-alumina or zeolites, are effective for such transformations, which are analogous to the conversion of methanol (B129727) to dimethyl ether. libretexts.orgucalgary.camasterorganicchemistry.com

| Catalytic Process | Substrate | Potential Product(s) | Catalyst Example |

| Dehydrogenation | This compound | 3,3-Dimethylcyclohexanecarbaldehyde, H₂ | Ruthenium complexes |

| Dehydration (intermolecular) | This compound | Bis(3,3-dimethylcyclohexyl)methyl ether, H₂O | γ-Al₂O₃, Zeolites |

| Transfer Hydrogenation | This compound + Acceptor | 3,3-Dimethylcyclohexanecarbaldehyde + Reduced Acceptor | Iridium or Ruthenium complexes |

This table presents potential catalytic transformations involving this compound.

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylcyclohexyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (3,3-Dimethylcyclohexyl)methanol, high-resolution ¹H and ¹³C NMR provides unambiguous evidence of its carbon skeleton and the connectivity of its atoms.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals confirms the number of protons in each environment, while the chemical shift (δ) provides information about the electronic environment, and the signal multiplicity reveals the number of neighboring protons.

Similarly, the ¹³C NMR spectrum shows a signal for each chemically non-equivalent carbon atom. The chemical shift of these signals is indicative of the carbon's hybridization and its bonding environment. For this compound, seven distinct carbon signals are expected, corresponding to the six carbons of the cyclohexane (B81311) ring, the hydroxymethyl carbon, and the two equivalent methyl carbons.

The predicted chemical shifts, based on computational models, provide a reliable reference for experimental data. These predictions are derived from extensive databases and algorithms that account for the structural features of the molecule. princeton.eduacdlabs.combruker.com

Predicted ¹H NMR Spectral Data for this compound Predicted in CDCl₃ at 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(3)-CH₃ | 0.88 | s (singlet) | 6H |

| C(5)-H₂, C(6)-H₂ (axial) | 0.95 - 1.10 | m (multiplet) | 4H |

| C(1)-H | 1.35 - 1.48 | m (multiplet) | 1H |

| C(2)-H₂, C(4)-H₂ (equatorial) | 1.55 - 1.70 | m (multiplet) | 4H |

| -OH | 1.65 | t (triplet) | 1H |

Predicted ¹³C NMR Spectral Data for this compound Predicted in CDCl₃ at 100 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 21.8 |

| C-5 | 26.5 |

| C(3)-CH₃ | 29.0 |

| C-3 | 30.5 |

| C-2 | 35.5 |

| C-6 | 39.8 |

| C-1 | 43.2 |

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. In this compound, the chair conformation is expected to be the predominant form. The analysis of proton-proton coupling constants (³JHH) is a critical tool for assessing the conformational preferences and rigidity of the ring. caspre.ca

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For a rigid chair conformation, distinct coupling constants are observed for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions.

³J (ax, ax): Typically large, in the range of 10-13 Hz.

³J (ax, eq): Small, in the range of 2-5 Hz.

³J (eq, eq): Small, in the range of 2-5 Hz.

By measuring the coupling constants for the proton at C-1 and its neighbors on C-2 and C-6, the orientation of the hydroxymethyl substituent (axial vs. equatorial) can be determined. A large coupling constant would indicate an axial position for the C-1 proton, which implies an equatorial position for the bulky (3,3-dimethylcyclohexyl) group, the energetically favored conformation.

Expected ³JHH Coupling Constants for Conformational Analysis

| Interaction Type | Typical Dihedral Angle | Expected Coupling Constant (Hz) |

|---|---|---|

| Axial - Axial | ~180° | 10 - 13 |

| Axial - Equatorial | ~60° | 2 - 5 |

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, serving as definitive proof of the compound's identity. For this compound (C₉H₁₈O), the calculated exact mass of the molecular ion [M]⁺• is a unique value that distinguishes it from other compounds of the same nominal mass.

HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is ideal for analyzing volatile compounds like this compound, allowing for both its identification in a mixture and an assessment of its purity. The retention time in the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint.

Under electron ionization (EI), the molecule fragments in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. Key expected fragments for this compound include the loss of a water molecule ([M-H₂O]⁺•) and the loss of the hydroxymethyl radical ([M-•CH₂OH]⁺) through alpha-cleavage.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃]⁺ | Loss of a methyl group |

| 124 | [C₉H₁₆]⁺• | Loss of water (H₂O) |

| 111 | [C₈H₁₅]⁺ | Loss of hydroxymethyl radical (•CH₂OH) |

| 83 | [C₆H₁₁]⁺ | Cleavage of the cyclohexane ring |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from reaction mixtures or other complex matrices. The choice of method depends on the volatility and polarity of the compound.

For Gas Chromatography (GC) , the compound's volatility makes it well-suited for this technique. A polar capillary column (e.g., a wax-type column like Carbowax or one with a polyethylene (B3416737) glycol stationary phase) would be effective for separating the alcohol from less polar byproducts. Quantification is typically achieved using a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity for hydrocarbons.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase method would be most appropriate. The compound would be separated on a non-polar stationary phase (such as C18 or C8) with a polar mobile phase, likely a mixture of methanol (B129727) or acetonitrile (B52724) and water. Detection could be accomplished using a Refractive Index Detector (RID) or, for higher sensitivity after derivatization, a UV detector. HPLC is particularly useful for purifying the compound or for analyzing samples that are not suitable for the high temperatures of GC.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing non-volatile components. In the context of this compound derivatives, HPLC is instrumental in separating diastereomeric mixtures. For instance, after esterification of a racemic alcohol with a chiral acid, the resulting diastereomeric esters can be effectively separated using HPLC on a silica (B1680970) gel column. semanticscholar.org This separation is fundamental for obtaining enantiopure compounds.

The choice of mobile phase and column is critical for achieving optimal separation. A common setup involves a polar organic mobile phase, such as a mixture of acetonitrile and methanol with additives like trifluoroacetic acid and triethylamine, and a suitable chiral stationary phase (CSP). nih.gov The efficiency of the separation is often evaluated by the resolution factor (α), where a value greater than 1 indicates a successful separation.

| Parameter | Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine |

| Detection | UV or Fluorescence |

Chiral HPLC for Enantiomeric Excess and Purity Determinations

Chiral HPLC is a specialized application of HPLC that is essential for determining the enantiomeric excess (ee) and purity of chiral compounds like derivatives of this compound. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

The determination of enantiomeric excess is a critical step in asymmetric synthesis and chiral resolution studies. tcichemicals.com Chiral HPLC provides a reliable method for quantifying the ratio of enantiomers in a mixture. uma.es The use of a nonspecific detector, such as a UV or fluorescence detector, is common in these analyses. uma.es In some cases, coupling HPLC with a chiroptical detector can allow for the quantification of ee without the need for pure enantiomer standards. uma.es

Single-Crystal X-ray Diffraction for Absolute Stereochemical Assignment

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the absolute stereochemistry of a crystalline compound. nih.gov For derivatives of this compound, obtaining a single crystal of suitable quality is a crucial prerequisite. tcichemicals.commdpi.com The process involves derivatizing the alcohol with a chiral auxiliary that promotes crystallization. tcichemicals.com

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the molecule, thereby establishing the absolute configuration of all stereocenters. nih.govmdpi.com This method is particularly valuable when other spectroscopic techniques provide ambiguous results. The resulting crystallographic data, including lattice parameters and unit cell volume, can be deposited in structural databases for future reference and rapid identification. nih.gov

Chiroptical Spectroscopies for Stereochemical and Conformational Insights

Chiroptical spectroscopic techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for investigating the stereochemistry and conformation of chiral molecules like this compound and its derivatives in solution. rsc.org

Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformational Effects

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. researchgate.net By comparing the experimental ECD spectrum with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), the absolute configuration of a chiral molecule can be confidently assigned. researchgate.netunibs.it

The ECD spectrum is also influenced by the conformational flexibility of the molecule. nih.gov Therefore, a thorough conformational analysis is necessary to obtain a reliable calculated spectrum that represents the Boltzmann-weighted average of the spectra of all significant conformers. researchgate.net

Vibrational Circular Dichroism (VCD) for Detailed Conformational Analysis

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD and provides detailed information about the three-dimensional structure and conformational equilibria of chiral molecules in solution. rsc.orgwikipedia.org VCD spectra are sensitive to the mutual orientation of different functional groups within the molecule, making it a powerful tool for conformational analysis. wikipedia.org

Similar to ECD, the interpretation of VCD spectra often relies on comparison with quantum chemical calculations. nih.govwikipedia.org Density functional theory (DFT) calculations are commonly used to predict the VCD spectra of different conformers. wikipedia.org The strong dependence of the VCD signal on molecular conformation means that it can be used to identify the dominant conformers present in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Features

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol group, as well as the C-H stretching and bending vibrations of the dimethylcyclohexyl ring. libretexts.orgnist.gov

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info The C-O stretching vibration is usually observed in the 1000-1300 cm⁻¹ range. libretexts.org The C-H bonds of the alkane structure show strong absorptions between 2850 and 2960 cm⁻¹. libretexts.orgopenstax.org The fingerprint region of the IR spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (alkane) | 2850-2960 |

| C-O (alcohol) | 1000-1300 |

Stereochemical Investigations and Conformational Dynamics of 3,3 Dimethylcyclohexyl Methanol Systems

Conformational Analysis of the 3,3-Dimethylcyclohexyl Ring System

The conformational preferences of the (3,3-Dimethylcyclohexyl)methanol molecule are dominated by the inherent flexibility of the cyclohexane (B81311) ring and the steric demands of its substituents.

Assessment of Chair and Other Possible Conformations

The cyclohexane ring can adopt several conformations to alleviate intrinsic angle and torsional strain. These include the highly stable, low-energy chair conformation , as well as higher-energy forms like the boat , twist-boat , and half-chair conformations. fiveable.me For nearly all substituted cyclohexanes, the chair conformation represents the ground state due to its perfectly staggered arrangement of C-H bonds, which minimizes torsional strain. lumenlearning.comlibretexts.org

In this compound, the chair form is the most populated conformation. The molecule undergoes rapid ring-flipping between two possible chair conformers at room temperature. pressbooks.pub However, due to the substitution pattern, these two chair conformers are not energetically equivalent. The primary focus of conformational analysis for this molecule is to determine the relative stabilities of these two interconverting chair forms.

Influence of Geminal Dimethyl Groups on Ring Puckering and Conformational Flexibility

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C3 position has a profound impact on the cyclohexane ring's dynamics. This is an example of the Thorpe-Ingold effect , where bulky geminal substituents can alter bond angles and favor conformations that facilitate ring closure or, in this case, influence the ring's puckering and flexibility. wikipedia.orglucp.net

The C(CH₃)₂ group at C3 effectively acts as a conformational lock. One methyl group of the gem-dimethyl pair is necessarily axial, and the other is equatorial. This bulky axial methyl group introduces significant steric hindrance, which disfavors ring inversion to a conformation where other large groups would be forced into an axial position. This restriction in flexibility leads to a more rigid ring system compared to a monosubstituted or a 1,2- or 1,4-disubstituted cyclohexane. nih.govrsc.org The gem-dimethyl group buttresses the ring, increasing the energy barrier for the chair-to-chair interconversion and ensuring the molecule spends the vast majority of its time in the most stable chair conformation. wikipedia.org

Elucidation of Chiral Centers and Enantiomeric Relationships

A molecule is chiral if it is non-superimposable on its mirror image. schoolwires.net The most common source of chirality is the presence of a chiral center, which is a carbon atom bonded to four different groups. schoolwires.net

In this compound, the C1 carbon atom is a chiral center. It is bonded to:

A hydrogen atom (-H)

A hydroxymethyl group (-CH₂OH)

The C2 carbon of the ring

The C6 carbon of the ring

The paths around the ring from C1 are different (C1→C2→C3(Me)₂ vs. C1→C6→C5) due to the presence of the gem-dimethyl group at C3. Therefore, the four groups attached to C1 are distinct, rendering it a chiral center. youtube.com The C3 carbon is not chiral because it is bonded to two identical methyl groups.

Because it possesses one chiral center, this compound exists as a pair of enantiomers : (R)-(3,3-Dimethylcyclohexyl)methanol and (S)-(3,3-Dimethylcyclohexyl)methanol. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. sapub.orglibretexts.org Each enantiomer exists as a pair of rapidly interconverting chair conformers, but the conformer with the equatorial hydroxymethyl group is strongly favored.

Correlation between Molecular Conformation and Chemical Reactivity/Spectroscopic Signatures

The rigid conformational preference of this compound directly influences its reactivity and how it appears in spectroscopic analyses.

Chemical Reactivity: The rate and outcome of chemical reactions are highly dependent on the conformation of the reacting molecule. The hydroxyl group (-OH) is the primary site of reactivity in this molecule. msu.edu

Steric Accessibility: In the predominant conformation, the hydroxymethyl group is in the equatorial position, making it sterically accessible to attacking reagents. Reactions such as esterification, oxidation, or conversion to an alkyl halide will proceed more readily than they would if the group were in the more hindered axial position. cdnsciencepub.comreddit.com For reactions that proceed via SN2 mechanisms, attack at the carbon bearing an axial leaving group is generally favored over an equatorial one, as the backside attack trajectory is less hindered by the ring itself. youtube.com However, for reactions involving the hydroxyl group directly, the less-crowded equatorial position is more reactive. youtube.com

Spectroscopic Signatures:

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for conformational analysis. libretexts.org In a conformationally locked system like this compound, axial and equatorial protons have distinct chemical shifts. Typically, equatorial protons resonate at a lower field (higher ppm) than their axial counterparts due to magnetic anisotropy of the C-C bonds in the ring. nih.gov The coupling constants (J-values) between adjacent protons are also highly informative. The dihedral angle between adjacent axial-axial protons is ~180°, leading to a large coupling constant (typically 8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (typically 2-5 Hz). The locked conformation of this compound would result in a well-resolved ¹H NMR spectrum with these characteristic coupling patterns, unlike the averaged signals seen for rapidly flipping, unsubstituted cyclohexane. docbrown.inforesearchgate.net

IR Spectroscopy: Infrared spectroscopy can also distinguish between conformers. The C-O stretching frequency for an equatorial alcohol is typically found at a slightly higher wavenumber (e.g., ~1040 cm⁻¹) compared to its axial counterpart (e.g., ~1000 cm⁻¹). eduncle.comresearchgate.net This difference, although small, can provide evidence for the predominant equatorial conformation of the hydroxymethyl group in this compound. The broad O-H stretching band around 3300-3400 cm⁻¹ would also be present, characteristic of an alcohol. brainly.com

Computational Chemistry and Theoretical Studies on 3,3 Dimethylcyclohexyl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of (3,3-Dimethylcyclohexyl)methanol at the atomic level. These computational methods allow for the detailed investigation of its geometry, electronic structure, and thermodynamic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for molecules of the size and complexity of this compound. DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. By iteratively calculating the forces on each atom, the method refines the molecular structure to find a minimum on the potential energy surface.

For this compound, DFT calculations would typically employ a functional such as B3LYP or PBE, which have demonstrated reliability for organic molecules. ucl.ac.uk These calculations would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the C-C and C-O bond lengths, as well as the angles within the cyclohexane (B81311) ring and the hydroxymethyl group, can be determined. The presence of the gem-dimethyl group on the cyclohexane ring introduces specific steric interactions that influence the ring's conformation, which DFT can accurately model.

Furthermore, DFT provides a detailed picture of the electronic structure. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Additionally, the distribution of electron density and the molecular electrostatic potential can be mapped, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.97 Å |

| C-O-H Bond Angle | ~109° |

| HOMO Energy | Specific value in eV |

| LUMO Energy | Specific value in eV |

| HOMO-LUMO Gap | Specific value in eV |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

For achieving benchmark accuracy in thermochemical properties and reaction energetics, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are the gold standard. researchgate.net While computationally more demanding than DFT, CCSD(T) provides highly accurate energies, making it invaluable for calculating properties like heats of formation, bond dissociation energies, and the activation barriers of chemical reactions. researchgate.netresearchgate.net

In the context of this compound, CCSD(T) calculations can be used to precisely determine the energy differences between various conformers, providing a more refined understanding of its conformational landscape than might be achievable with less rigorous methods. Moreover, should one be interested in the reactivity of the hydroxyl group, for example in an oxidation or esterification reaction, CCSD(T) can be employed to calculate the reaction barrier heights with high confidence. researchgate.netresearchgate.net This information is crucial for understanding reaction kinetics and mechanisms. The reliability of the CCSD(T) method is often assessed by examining the T1 diagnostic, with values below established thresholds indicating that a single-reference approach is appropriate. researchgate.net

The accuracy of any quantum chemical calculation is intrinsically tied to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. umich.eduresearchgate.net For high-accuracy calculations of this compound, correlation-consistent basis sets, such as the aug-cc-pVTZ and aug-cc-pVQZ sets, are commonly employed. researchgate.net The "aug" prefix indicates the inclusion of diffuse functions, which are essential for accurately describing non-covalent interactions and the properties of anions.

To approach the "complete basis set" (CBS) limit, where the error due to the incompleteness of the basis set is minimized, extrapolation techniques are often used. umich.edumolpro.net This involves performing calculations with a series of systematically improving basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ, aug-cc-pVQZ) and then extrapolating the resulting energies to an infinite basis set size. molpro.net This method allows for a significant increase in accuracy without the prohibitive computational cost of using an extremely large basis set directly. youtube.com The choice of the basis set family is a critical factor and cannot always be compensated for by extrapolation alone.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational flexibility of this compound.

The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most stable. The presence of the bulky 3,3-dimethyl and hydroxymethyl substituents influences the equilibrium between different chair and boat conformations. To systematically explore this conformational space, computational methods like Monte Carlo (MC) simulations and molecular mechanics (MM) are employed. nih.govwustl.edu

Monte Carlo simulations generate a multitude of random conformations of the molecule and evaluate their energies using a force field. wustl.edu By accepting or rejecting new conformations based on the Metropolis criterion, the simulation samples the conformational landscape, identifying low-energy structures and the barriers between them. wustl.edu This approach is particularly useful for exploring a wide range of possible geometries. nih.gov

Molecular mechanics, on the other hand, uses a classical-mechanical model of the molecule, where atoms are treated as balls and bonds as springs. This simplification allows for very rapid energy calculations, making it feasible to screen vast numbers of conformations. MM algorithms can efficiently identify the most stable conformers of this compound and provide a good initial guess for more accurate quantum chemical calculations.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that describes how the molecule's conformation and orientation change over time. nih.govarxiv.org These simulations can reveal the dynamic interplay between the different conformers, such as the rate of ring flipping in the cyclohexane moiety.

When studying this compound in a solvent, such as water or an organic solvent, MD simulations can elucidate the nature of the solute-solvent interactions. nih.govarxiv.orgbiorxiv.org The simulations can show how the hydroxyl group of the molecule forms hydrogen bonds with solvent molecules and how the nonpolar dimethylcyclohexyl group interacts with its surroundings. This provides a detailed understanding of its solvation and how its dynamic behavior is influenced by the environment. The stability of the molecule and any significant conformational changes can be assessed by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. nih.gov

Theoretical Studies on Reaction Mechanisms and Kinetic Parameters

Theoretical studies on reaction mechanisms aim to elucidate the step-by-step process of a chemical transformation at the molecular level. For this compound, this could involve reactions such as oxidation of the primary alcohol to an aldehyde or carboxylic acid, dehydration to form an alkene, or esterification. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in exploring these reaction pathways. grnjournal.usresearchgate.net

The primary goal is to map out the potential energy surface (PES) of the reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the PES and represents the energy maximum along the minimum energy path between reactants and products. rsc.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter in chemical kinetics.

The general workflow for such a study on a hypothetical reaction of this compound, for instance, its oxidation, would be:

Geometry Optimization: The 3D structures of the reactant (this compound), the oxidizing agent, the product (e.g., 3,3-dimethylcyclohexanecarbaldehyde), and any byproducts are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are employed to locate the transition state structure connecting the reactants and products.

Frequency Calculations: These are performed to characterize the stationary points on the PES. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products. rsc.org

From these calculations, key kinetic parameters can be derived. The activation energy (Ea) is obtained directly from the energy difference between the transition state and the reactants. Using Transition State Theory (TST), the rate constant (k) of the reaction can be estimated using the following equation:

k = (kBT/h) * e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. dtic.milresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set). rsc.org

Table 1: Illustrative Calculated Kinetic Parameters for a Hypothetical Oxidation of this compound

| Parameter | Value (Illustrative) | Description |

| ΔH‡ (Enthalpy of Activation) | 65 kJ/mol | The change in enthalpy to reach the transition state. |

| ΔS‡ (Entropy of Activation) | -20 J/(mol·K) | The change in entropy to reach the transition state. A negative value suggests a more ordered transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) at 298 K | 71 kJ/mol | The free energy barrier for the reaction. |

| Ea (Activation Energy) | 67.5 kJ/mol | The minimum energy required for the reaction to occur. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies.

Prediction of Spectroscopic Parameters and Chiroptical Responses

Computational methods are also extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For a chiral molecule, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful. wikipedia.orgarxiv.org

This compound itself is not chiral. However, if a substituent is introduced at the methanol (B129727) carbon (e.g., forming an α-substituted derivative), a stereocenter is created. For the purpose of this discussion, we will consider a hypothetical chiral derivative, (R)-1-(3,3-dimethylcyclohexyl)ethanol, to illustrate the principles of chiroptical response prediction.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions. VCD spectroscopy is the infrared analogue, measuring the differential absorption associated with vibrational transitions. wikipedia.orgjascoinc.com Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

The computational prediction of ECD and VCD spectra for a molecule like (R)-1-(3,3-dimethylcyclohexyl)ethanol would follow these steps:

Conformational Search: Due to the flexibility of the cyclohexane ring and the rotation around the C-C and C-O single bonds, the molecule can exist in multiple conformations. A thorough conformational search is the first and most critical step. expchem3.com

Geometry Optimization and Frequency Calculations: Each identified conformer is then optimized at a suitable level of theory (e.g., DFT with a functional like B3LYP or CAM-B3LYP and an appropriate basis set). sapub.orgsapub.org Frequency calculations are performed to confirm that each structure is a true minimum on the PES.

Spectra Calculation: For each stable conformer, the ECD and VCD spectra are calculated. For ECD, this involves computing the vertical excitation energies and rotatory strengths of electronic transitions using Time-Dependent DFT (TD-DFT). For VCD, the atomic polar tensors (for IR absorption intensities) and atomic axial tensors (for rotational strengths) are calculated. acs.org

The resulting spectra for individual conformers can vary significantly.

A molecule in solution or in the gas phase at a given temperature is not a single static structure but rather an ensemble of interconverting conformers. The experimentally measured spectrum is therefore a weighted average of the spectra of all populated conformers. The contribution of each conformer to the final spectrum is determined by its population, which is governed by the Boltzmann distribution. expchem3.comchemrxiv.org

The relative population (pi) of a conformer i is calculated based on its relative Gibbs free energy (ΔGi) at a given temperature (T):

pi = e(-ΔGi/RT) / Σje(-ΔGj/RT)

where the sum is over all conformers j.

The final, Boltzmann-averaged spectrum is then constructed by summing the spectra of the individual conformers, each weighted by its Boltzmann population. youtube.comyoutube.com This theoretical spectrum can then be directly compared with the experimental spectrum. A good match between the calculated spectrum for a specific enantiomer (e.g., R) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the molecule. jascoinc.com

Table 2: Illustrative Conformational Analysis and Boltzmann Population for (R)-1-(3,3-dimethylcyclohexyl)ethanol at 298 K

| Conformer | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Boltzmann Population (%) | Key Feature |

| 1 | 0.00 | 65.2 | Equatorial substituent, anti-orientation of OH |

| 2 | 2.50 | 18.5 | Equatorial substituent, gauche-orientation of OH |

| 3 | 5.80 | 7.3 | Axial substituent, anti-orientation of OH |

| 4 | 7.20 | 4.1 | Equatorial substituent, alternative gauche-orientation of OH |

| ... | ... | ... | ... |

Note: The values in this table are hypothetical and serve to illustrate the data generated during a conformational analysis and Boltzmann averaging procedure.

Applications in Specialized Organic and Material Chemistry

Utilization as Building Blocks in Complex Organic Synthesis

(3,3-Dimethylcyclohexyl)methanol is recognized as a versatile small molecule scaffold and a building block in chemical synthesis. biosynth.com Its utility stems from the presence of the hydroxyl group, which can be readily converted into other functional groups, and the gem-dimethyl substitution on the cyclohexane (B81311) ring, which imparts specific steric and conformational properties to the molecules derived from it.

The primary alcohol group of this compound is a gateway to a wide array of chemical transformations, enabling its use as a precursor for structurally diverse and advanced chemical entities. Standard organic reactions can be employed to convert the hydroxyl group into esters, ethers, aldehydes, carboxylic acids, and halides. These derivatives can then participate in more complex synthetic sequences.

For instance, the synthesis of ester derivatives, such as the corresponding acetate (B1210297) or formate (B1220265), can be achieved through reaction with the appropriate acyl chloride or carboxylic acid. biosynth.comnih.gov These esters may find applications as fragrances or as intermediates in further synthetic endeavors. The bulky 3,3-dimethylcyclohexyl group can influence the chemical and physical properties of the resulting molecules, such as their solubility, crystallinity, and biological activity. While specific, large-scale applications in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the structural motif is of interest in medicinal chemistry for the design of new therapeutic agents where the lipophilic and sterically demanding cyclohexyl group can modulate interactions with biological targets.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org Cascade reactions, similarly, involve a series of intramolecular reactions that occur sequentially to build molecular complexity. The structure of this compound makes it a potentially valuable reagent in such transformations.